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Compound of Interest

Compound Name: Perfluoro-2-methyl-3-ethylpentane

Cat. No.: B3041750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

perfluoro-2-methyl-3-ethylpentane (C₈F₁₈), a perfluorocarbon with applications in specialized

fields requiring chemical inertness and high thermal stability.[1][2] This document presents

available mass spectrometry data, outlines expected trends for Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy, and furnishes detailed, generalized experimental

protocols for these analytical techniques.

Core Spectroscopic Data
The structural elucidation of perfluoro-2-methyl-3-ethylpentane relies on a combination of

spectroscopic techniques. While a complete, published dataset is not readily available, the

following sections summarize the known and expected spectral characteristics.

Mass Spectrometry
Mass spectrometry (MS) is a key technique for determining the molecular weight and

fragmentation pattern of a compound. For perfluoro-2-methyl-3-ethylpentane, gas

chromatography coupled with mass spectrometry (GC/MS) is a common analytical method.[1]

Electron ionization (EI) would lead to characteristic fragmentation of the perfluorinated carbon

chain.

Table 1: Key Mass Spectrometry Fragments for Perfluoro-2-methyl-3-ethylpentane
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m/z Proposed Fragment

69 [CF₃]⁺

119 [C₂F₅]⁺

131 [C₃F₅]⁺

169 [C₃F₇]⁺

219 [C₄F₉]⁺

438 [C₈F₁₈]⁺ (Molecular Ion)

Data sourced from analogous perfluorinated compounds and general fragmentation patterns.

The molecular ion at m/z 438.06 is expected but may be of low abundance due to extensive

fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is the most powerful tool for the structural analysis of organofluorine

compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift

dispersion.[1] The spectrum of perfluoro-2-methyl-3-ethylpentane is anticipated to be

complex, with multiple distinct signals corresponding to the chemically non-equivalent fluorine

atoms in its branched structure.

Expected ¹⁹F NMR Spectral Features:

Due to the chiral center at the tertiary carbon, the fluorine atoms on the adjacent CF₂ groups

are diastereotopic and thus chemically non-equivalent, leading to more complex splitting

patterns. The expected chemical shift regions for different fluorine environments are outlined

below.

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for Perfluoro-2-methyl-3-ethylpentane
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Fluorine Environment
Predicted Chemical Shift Range (ppm vs.
CFCl₃)

CF₃ (primary) -70 to -85

CF₂ (secondary) -110 to -130

CF (tertiary) -170 to -190

Note: Specific chemical shifts and coupling constants (J-coupling) would require experimental

acquisition and detailed spectral analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. The dominant

feature in the IR spectrum of any perfluorocarbon is the strong absorption bands associated

with the carbon-fluorine (C-F) bond stretching vibrations.

Table 3: Expected Infrared Absorption Bands for Perfluoro-2-methyl-3-ethylpentane

Wavenumber Range (cm⁻¹) Vibration Mode Intensity

1100 - 1350 C-F stretching Strong

The spectrum is expected to be relatively simple, dominated by these intense C-F stretching

bands. The absence of C-H, O-H, or C=O bands would confirm the perfluorinated nature of the

compound.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

perfluoro-2-methyl-3-ethylpentane.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of perfluoro-2-methyl-3-ethylpentane in a

volatile, non-reactive solvent (e.g., perfluorohexane).
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Instrumentation: Utilize a gas chromatograph equipped with a capillary column suitable for

separating volatile fluorinated compounds (e.g., a DB-5ms or similar). The GC is coupled to

a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

GC Conditions:

Injector Temperature: 250°C.[1]

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher

temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation from

any impurities.

Carrier Gas: Helium or Nitrogen at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 600.

Detector: Mass Spectrometer (MS).[1]

Data Analysis: Identify the peak corresponding to perfluoro-2-methyl-3-ethylpentane
based on its retention time. Analyze the corresponding mass spectrum to identify the

molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a small amount of perfluoro-2-methyl-3-ethylpentane in a

deuterated solvent suitable for fluorinated compounds (e.g., acetone-d₆, chloroform-d). Add a

small amount of a reference standard (e.g., CFCl₃) if external referencing is not used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

¹⁹F NMR Acquisition:

Pulse Program: A standard single-pulse experiment.
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Spectral Width: A wide spectral width to encompass all expected fluorine signals (e.g., -50

to -200 ppm).

Relaxation Delay: A sufficient delay to allow for full relaxation of the ¹⁹F nuclei (e.g., 5

seconds).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the

spectrum.

Spectral Width: A standard carbon spectral width (e.g., 0 to 200 ppm).

Note: Due to the long relaxation times of quaternary carbons and carbons bonded to

fluorine, a long acquisition time may be necessary.

Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Reference the spectra, integrate the signals, and analyze the chemical shifts and

coupling patterns to assign the signals to the different fluorine and carbon environments in

the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, perfluoro-2-methyl-3-ethylpentane can be analyzed neat.

Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Scan Range: Typically 4000 to 400 cm⁻¹.

Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise

ratio.

Background: Run a background spectrum of the clean salt plates before analyzing the

sample.
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Data Analysis: Identify the major absorption bands and assign them to the corresponding

vibrational modes (primarily C-F stretching).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like perfluoro-2-methyl-3-ethylpentane.

Spectroscopic Analysis Workflow for Perfluoro-2-methyl-3-ethylpentane

Sample: Perfluoro-2-methyl-3-ethylpentane

Mass Spectrometry (GC-MS) NMR Spectroscopy Infrared Spectroscopy (FTIR)

Molecular Weight & Fragmentation Pattern ¹⁹F & ¹³C Chemical Shifts, Coupling Constants Vibrational Modes (C-F Stretching)

Structural Elucidation & Confirmation

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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